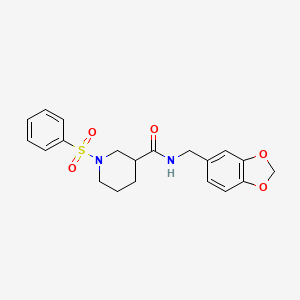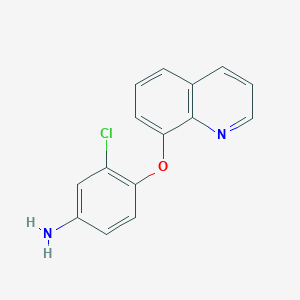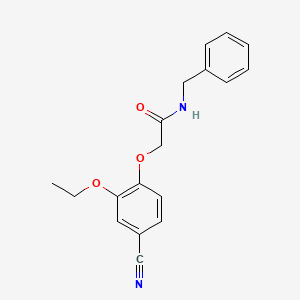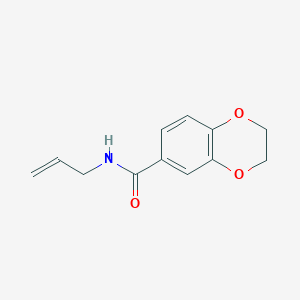
N-(1,3-benzodioxol-5-ylmethyl)-1-(phenylsulfonyl)-3-piperidinecarboxamide
Übersicht
Beschreibung
N-(1,3-benzodioxol-5-ylmethyl)-1-(phenylsulfonyl)-3-piperidinecarboxamide, commonly referred to as BDP, is a chemical compound that has been extensively studied for its potential use in scientific research. BDP is a small molecule that has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a range of fields.
Wirkmechanismus
BDP works by binding to specific receptors in the body, including the monoamine oxidase enzyme and the sulfonylurea receptor. By binding to these receptors, BDP can modulate their activity and produce a range of physiological effects.
Biochemical and Physiological Effects:
BDP has a range of biochemical and physiological effects, including inhibition of monoamine oxidase, vasodilation, and modulation of insulin secretion. It has also been shown to have anti-inflammatory and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using BDP in lab experiments is its specificity. Because it binds to specific receptors, it can produce a targeted effect without affecting other systems in the body. However, one limitation of BDP is that it can be difficult to synthesize and purify, which can make it expensive and time-consuming to use in experiments.
Zukünftige Richtungen
There are many potential future directions for research on BDP. One area of interest is its potential as a treatment for neurological disorders such as Parkinson's disease and depression. Another area of interest is its potential as a cardiovascular drug, particularly for the treatment of hypertension and angina. Finally, further research is needed to determine the potential of BDP as a cancer treatment, including studies on its efficacy in vivo.
Wissenschaftliche Forschungsanwendungen
BDP has been used in a variety of scientific research applications, including studies on the nervous system, cardiovascular system, and cancer. In the nervous system, BDP has been shown to act as a potent inhibitor of the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters such as dopamine and serotonin. This makes BDP a valuable tool for studying the role of these neurotransmitters in various neurological disorders.
In the cardiovascular system, BDP has been shown to have a vasodilatory effect, meaning it can widen blood vessels and improve blood flow. This has potential implications for the treatment of cardiovascular diseases such as hypertension and angina.
Finally, BDP has also been studied for its potential anti-cancer properties. It has been shown to inhibit the growth of certain cancer cells in vitro, although further research is needed to determine its potential as a cancer treatment.
Eigenschaften
IUPAC Name |
1-(benzenesulfonyl)-N-(1,3-benzodioxol-5-ylmethyl)piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O5S/c23-20(21-12-15-8-9-18-19(11-15)27-14-26-18)16-5-4-10-22(13-16)28(24,25)17-6-2-1-3-7-17/h1-3,6-9,11,16H,4-5,10,12-14H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNQOSFJSLYRZEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC=CC=C2)C(=O)NCC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(2-methoxy-5-methylphenyl)sulfonyl]alanine](/img/structure/B4388984.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-cyclohexylacetamide](/img/structure/B4388988.png)
![4-{3-[4-(3-chlorophenyl)-1-piperazinyl]-3-oxopropyl}-N-ethylbenzenesulfonamide](/img/structure/B4388994.png)

![2-[(5-butyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-fluorophenyl)acetamide](/img/structure/B4389005.png)

![ethyl 4-{[1-(mesitylsulfonyl)-3-piperidinyl]carbonyl}-1-piperazinecarboxylate](/img/structure/B4389016.png)


![2-[2-bromo-6-ethoxy-4-({[3-(4-morpholinyl)propyl]amino}methyl)phenoxy]acetamide dihydrochloride](/img/structure/B4389031.png)
![3,4-diethoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B4389055.png)
![N-[7-(2-fluorobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2-thiophenecarboxamide](/img/structure/B4389057.png)
![ethyl 4-methyl-2-[(methylsulfonyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B4389073.png)
